4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide
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Overview
Description
4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide is an organic compound that features a pyrrole ring, a thiophene ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:
Formation of the Pyrrole Ring: Pyrrole can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Formation of the Thiophene Ring: Thiophene can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Coupling Reactions: The pyrrole and thiophene rings are then coupled to a benzamide group through a series of reactions involving halogenation, nucleophilic substitution, and amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrrol-1-yl)benzamide: Lacks the thiophene ring, which may affect its electronic properties and reactivity.
N-(thiophen-3-ylmethyl)benzamide: Lacks the pyrrole ring, which may influence its binding affinity and selectivity.
4-(1H-pyrrol-1-yl)-N-methylbenzamide: Contains a methyl group instead of the thiophen-3-ylmethyl group, altering its steric and electronic characteristics.
Uniqueness
4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and structural properties. This combination enhances its potential for diverse applications in various fields.
Biological Activity
The compound 4-(1H-pyrrol-1-yl)-N-(thiophen-3-ylmethyl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H12N2S with a molecular weight of approximately 232.31 g/mol. The structural components include a pyrrole ring, a thiophene moiety, and a benzamide structure, which are known to contribute to its pharmacological properties.
Research indicates that compounds containing pyrrole and thiophene rings often exhibit diverse biological activities due to their ability to interact with various biological targets. The benzamide portion is particularly noted for its role in modulating receptor activity, influencing pathways associated with pain, inflammation, and cancer proliferation.
Key Mechanisms:
- Inhibition of Kinase Activity : Similar compounds have shown efficacy in inhibiting specific kinases involved in cancer cell proliferation and survival .
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
- Anticancer Activity Study :
- Neuroprotection Research :
- Antiviral Efficacy :
Properties
IUPAC Name |
4-pyrrol-1-yl-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-16(17-11-13-7-10-20-12-13)14-3-5-15(6-4-14)18-8-1-2-9-18/h1-10,12H,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRACJVEUFPYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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